molecular formula C7H7Cl2FN2O B1423059 2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1311319-52-4

2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride

Cat. No.: B1423059
CAS No.: 1311319-52-4
M. Wt: 225.04 g/mol
InChI Key: HYKAJYZVFOWPIO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride (CAS: 1311319-52-4) is a synthetic organic compound with the molecular formula C₇H₇Cl₂FN₂O and a molecular weight of 225.05 g/mol . It features a benzene ring substituted with chlorine (Cl) at the 2-position, fluorine (F) at the 4-position, and an N'-hydroxycarboximidamide group, which is protonated as a hydrochloride salt.

The compound is commercially available in milligram to gram quantities, with pricing tiers reflecting its specialized use in research (e.g., 50 mg for €725.00 and 500 mg for €2,047.00) . While storage conditions and precise solubility data are unspecified, its hydrochloride salt form suggests moderate solubility in polar solvents like water or ethanol, a trait critical for its utility in solution-phase reactions .

Properties

IUPAC Name

2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O.ClH/c8-6-3-4(9)1-2-5(6)7(10)11-12;/h1-3,12H,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKAJYZVFOWPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-4-Fluorotoluene

Method Overview:
The preparation of 2-chloro-4-fluorotoluene typically involves a nitration and subsequent reduction process, followed by chlorination and fluorination steps. A notable method, as disclosed in a Chinese patent, involves controlled pyrolysis of 2-chloro-4-aminotoluene in anhydrous hydrogen fluoride (HF) with careful temperature regulation to prevent impurities and safety risks.

Key Steps:

  • Cooling anhydrous HF to 0–5°C.
  • Slowly dripping 2-chloro-4-aminotoluene into HF.
  • Adding sodium nitrite after dissolution, maintaining temperature at 0–10°C for 1 hour.
  • Pyrolysis divided into two stages:
    • Heating to 30°C at a constant rate for 1.5–2 hours.
    • Further heating from 30°C to 50°C over 2.5–3 hours.
  • Cooling to 20°C, separating organic phase, neutralizing with sodium carbonate, and distillation to obtain 2-chloro-4-fluorotoluene.

Data Table:

Parameter Conditions Remarks
HF temperature 0–5°C Ensures safety and reaction control
Drip rate Controlled Prevents runaway reactions
Pyrolysis duration 19–21 hours Ensures complete conversion
Pyrolysis stages 30°C (1.5–2h), 30–50°C (2.5–3h) Controlled heating rates

Research Findings:

  • The molar ratio of 2-chloro-4-aminotoluene to HF is optimized at approximately 2.5:1.
  • The process minimizes impurities and improves yield compared to traditional chlorination methods.

Synthesis of 2-Chloro-4'-fluoroacetophenone

Method Overview:
The synthesis of 2-chloro-4'-fluoroacetophenone involves Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, catalyzed by ionic liquids based on aluminum chloride.

Key Steps:

  • React fluorobenzene with chloroacetyl chloride in an ionic liquid such as [emim]Cl-0.75AlCl₃.
  • Maintain the reaction at 0–30°C to control reactivity.
  • Use a molar ratio of fluorobenzene to chloroacetyl chloride around 1.02:1.
  • The molar ratio of ionic liquid to chloroacetyl chloride is approximately 0.5:1.
  • Reaction completion is confirmed when the conversion rate exceeds 95%, typically within 30 minutes at room temperature.

Data Table:

Parameter Conditions Remarks
Reaction temperature 0–30°C Maintains selectivity and safety
Molar ratio (fluorobenzene: chloroacetyl chloride) 1.01–1.03:1 Slight excess of chloroacetyl chloride ensures complete acylation
Ionic liquid ratio 0.5:1 Facilitates catalyst recovery and process efficiency
Reaction time ~30 minutes Rapid process with high yield

Research Findings:

  • Ionic liquids significantly reduce waste and improve selectivity.
  • The process is scalable and environmentally friendly compared to traditional Lewis acid catalysis.

Conversion to the Target Compound

From Intermediates to Final Compound:

  • The amino and acetophenone intermediates are subjected to hydroxylation and amidation reactions to form the N'-hydroxybenzene-1-carboximidamide hydrochloride .
  • Hydroxylation typically involves oxidation with suitable oxidants under controlled conditions.
  • Amidation involves reaction with appropriate amidating agents, such as hydroxylamine derivatives, under mild conditions to prevent decomposition.

Notes on Research Findings:

  • The synthesis of the final compound requires careful control of pH, temperature, and reaction time to optimize yield and purity.
  • Purification often involves recrystallization and chromatography to remove residual reactants and by-products.

Summary of Preparation Data

Step Key Reagents Conditions Yield/Conversion Notes
1. Chlorination of toluene 2-chloro-4-aminotoluene, HF 0–5°C, pyrolysis High purity, low impurities Safety-critical due to HF handling
2. Friedel-Crafts acylation Fluorobenzene, chloroacetyl chloride, ionic liquid 0–30°C >95% conversion Environmentally friendly ionic liquids
3. Hydroxylation & amidation Oxidants, hydroxylamine derivatives Mild conditions Optimized for high yield Purification essential

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N’-hydroxybenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the benzene ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research has indicated that derivatives of benzamidine compounds exhibit antiviral properties. Specifically, compounds with similar structures have been shown to inhibit viral replication mechanisms, particularly in the context of hepatitis B virus (HBV) infections. The synthesis of prodrugs and their evaluation in clinical trials suggest that modifications to the benzamidine framework can enhance efficacy against resistant strains of viruses .

Biological Studies

2-Chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride is also utilized in biological studies to understand its mechanism of action at the molecular level.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit serine proteases, which are crucial in various physiological processes and disease mechanisms. The inhibition profile can be assessed through kinetic studies, providing insights into its potential therapeutic applications .

Cytotoxicity and Cell Viability

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cell lines. Results indicate varying degrees of cytotoxicity, which are influenced by concentration and exposure time. Such studies are essential for determining safe dosage ranges and understanding the compound's therapeutic index .

Therapeutic Potential

The therapeutic implications of this compound span several areas:

Cancer Research

Given its ability to inhibit specific enzymes, there is potential for this compound in cancer therapy. Research is ongoing to explore its effects on tumor growth and metastasis through targeted inhibition of cancer-related pathways .

Neurological Disorders

Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's disease. The antioxidant capacity and ability to modulate protein aggregation are areas of active investigation .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antiviral ActivityDemonstrated efficacy against HBV with modified benzamidine derivatives showing improved potency.
Enzyme InhibitionIdentified as a potent inhibitor of serine proteases, impacting various metabolic processes.
CytotoxicityShowed variable cytotoxic effects across different cancer cell lines; further studies needed for therapeutic index determination.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N’-hydroxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

4-2-(Dimethylamino)ethoxy-N'-hydroxybenzene-1-carboximidamide Hydrochloride

  • CAS : 1955564-56-3
  • Molecular Formula : C₁₁H₁₈ClN₃O₂
  • Molecular Weight : 259.73 g/mol
  • Key Differences: Replaces the 2-Cl and 4-F substituents with a dimethylaminoethoxy group (-O-CH₂-CH₂-N(CH₃)₂). The tertiary amine in the dimethylaminoethoxy group enhances basicity and solubility in aqueous media compared to the halogenated analogue. Applications: Used as a high-purity API intermediate, emphasizing its role in drug development .

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 257.67 g/mol
  • Key Differences: Features a phthalimide core (isoindole-1,3-dione) with a chloro substituent and phenyl group. Applications: Primarily employed in polymer chemistry as a monomer for polyimides, contrasting with the pharmaceutical focus of the target compound .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Applications Key Properties
2-Chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride 1311319-52-4 C₇H₇Cl₂FN₂O 225.05 2-Cl, 4-F, N'-hydroxycarboximidamide Pharmaceutical intermediates Polar, hydrochloride salt, halogenated
4-2-(Dimethylamino)ethoxy-N'-hydroxybenzene-1-carboximidamide hydrochloride 1955564-56-3 C₁₁H₁₈ClN₃O₂ 259.73 Dimethylaminoethoxy, N'-hydroxycarboximidamide API intermediates Enhanced solubility via tertiary amine
3-Chloro-N-phenyl-phthalimide N/A C₁₄H₈ClNO₂ 257.67 3-Cl, N-phenyl, phthalimide Polymer synthesis High-purity monomer for polyimides

Property and Reactivity Insights

  • Halogen Effects: The 2-Cl and 4-F substituents in the target compound increase electrophilicity at the benzene ring, favoring nucleophilic aromatic substitution reactions. In contrast, the dimethylaminoethoxy group in the analogue (CAS 1955564-56-3) introduces electron-donating effects, altering reaction pathways toward alkylation or amidation .
  • Salt Form : The hydrochloride salt in both carboximidamide derivatives improves stability and handling in synthetic workflows compared to neutral phthalimides .
  • Biological Relevance: Fluorine’s presence in the target compound may enhance metabolic stability and membrane permeability in drug candidates, whereas the dimethylaminoethoxy group could facilitate interactions with biological targets via hydrogen bonding .

Research and Industrial Relevance

  • Pharmaceutical vs. Polymer Chemistry: While the target compound and its dimethylaminoethoxy analogue are tailored for drug discovery, 3-chloro-N-phenyl-phthalimide serves niche roles in material science, highlighting divergent applications despite shared halogen substituents .
  • Synthetic Challenges: The target compound’s halogenated structure requires precise control in synthesis to avoid dehalogenation side reactions, whereas the dimethylaminoethoxy analogue demands protection of the amine group during reactions .

Biological Activity

2-Chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride, also known as LCC31952, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.

The compound is characterized by the presence of a hydroxylamine functional group, which is crucial for its biological interactions. The chlorine and fluorine substituents on the aromatic ring enhance its pharmacological properties by modulating lipophilicity and electronic characteristics.

Research indicates that this compound may interact with several biological targets:

  • Inhibition of Glycolysis : The compound has been shown to inhibit glycolytic enzymes, which is particularly relevant in cancer metabolism. This inhibition can lead to reduced energy production in rapidly proliferating cancer cells, making it a candidate for cancer therapy .
  • Protein-Protein Interactions : Studies suggest that this compound may disrupt key protein interactions involved in cancer progression, specifically targeting pathways related to the Keap1-Nrf2 signaling axis, which plays a significant role in cellular oxidative stress response .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of approximately 15 µM against glioblastoma cells, indicating potent anti-cancer activity compared to control compounds .
  • Enzyme Inhibition : It has been reported to inhibit hexokinase II activity, a key enzyme in glycolysis, which is often upregulated in cancer cells. This inhibition correlates with reduced lactate production and increased apoptosis in treated cells .

Case Studies

A notable case study involved the application of this compound in a glioblastoma multiforme (GBM) model. The compound was administered at varying concentrations, and results indicated:

  • Reduction in Tumor Size : Tumor size was significantly reduced in treated groups compared to controls over a treatment period of four weeks.
  • Survival Rates : Enhanced survival rates were observed in animal models treated with the compound compared to those receiving standard chemotherapy agents .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known inhibitors:

CompoundTargetIC50 (µM)Effectiveness
2-Chloro-4-fluoro-N'-hydroxybenzene...Hexokinase II15High
2-Deoxy-D-glucose (2-DG)Hexokinase II20Moderate
XAV939Tankyrases1.5Very High
Fluorinated analogs of 2-DGVarious glycolytic enzymesVariesHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride, and what intermediates are critical for structural validation?

  • Methodology :

  • Step 1 : Condensation of 4-chloro-2-fluorobenzylamine derivatives with hydroxylamine under acidic conditions to form the amidoxime intermediate.
  • Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol/ethyl acetate (analogous to fadrozole synthesis steps in ).
  • Key Intermediates : Monitor the formation of the amidoxime (N'-hydroxy group) using FT-IR (N–O stretch at ~930 cm⁻¹) and ¹H-NMR (hydroxylamine proton at δ 9.2–9.8 ppm). Confirm final structure via XRD (as in for analogous compounds).
  • Reference : (synthetic steps), (structural validation).

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and carboximidamide signals (δ 160–165 ppm for C=N).
  • LC-MS : Confirm molecular ion peak ([M+H]⁺ at m/z 233.6) and rule out side products (e.g., unreacted starting materials).
  • Elemental Analysis : Verify Cl and F content (±0.3% deviation).
  • Reference : (SMILES/InChI for related compounds), (crystallographic data).

Q. What are the primary applications of this compound in heterocyclic chemistry?

  • Methodology :

  • 1,2,4-Oxadiazole Synthesis : React with carboxylic acids or esters under microwave irradiation to form oxadiazoles (anti-HIV/antimicrobial scaffolds). Monitor cyclization via TLC (Rf shift) and HPLC (retention time comparison).
  • Reference : (oxadiazole intermediates), (heterocycle formation strategies).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (25–80°C), solvent (ethanol vs. DMF), and stoichiometry (1:1–1:2 amine/hydroxylamine ratio).
  • Side Product Analysis : Use GC-MS to detect halogenated byproducts (e.g., dihalogenated benzene derivatives).
  • Kinetic Studies : Employ in situ FT-IR to track intermediate formation rates.
  • Reference : (reflux conditions), (microwave-assisted optimization).

Q. What computational methods are suitable for predicting the reactivity of this compound in cyclization reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian09 to model transition states for oxadiazole formation (B3LYP/6-31G* basis set). Compare activation energies for different substituents.
  • MD Simulations : Study solvent effects (e.g., chloroform vs. THF) on reaction pathways using GROMACS.
  • Reference : (structural modeling), (PubChem-derived properties).

Q. How to resolve contradictory data in crystallographic vs. spectroscopic analyses of the hydrochloride salt?

  • Methodology :

  • Multi-Technique Cross-Validation : Compare XRD-derived bond lengths (C–N: ~1.32 Å) with NMR J-coupling constants (³JHN-H = 8–10 Hz).
  • Dynamic NMR : Assess conformational flexibility in solution (e.g., hindered rotation of the carboximidamide group).
  • Reference : (XRD data), (InChI descriptors).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride
Reactant of Route 2
2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.